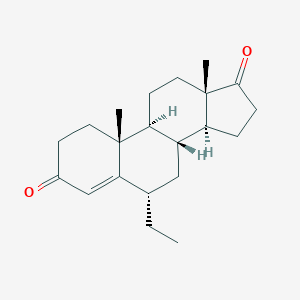
3,7-Diamino-2-hydroxyheptanoyl-leucyl-proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Diamino-2-hydroxyheptanoyl-leucyl-proline, commonly known as DAHP, is a peptide that has gained significant attention in the field of scientific research due to its potential therapeutic properties. DAHP is a synthetic peptide that is composed of seven amino acids, including leucine, proline, and two diamino acids.
Wirkmechanismus
The mechanism of action of DAHP is not fully understood. However, it has been suggested that it may act through the inhibition of inflammatory cytokines and the upregulation of antioxidant enzymes. Additionally, DAHP may promote wound healing and tissue regeneration through the activation of growth factors and the stimulation of collagen synthesis.
Biochemical and Physiological Effects:
DAHP has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, promote wound healing and tissue regeneration, and inhibit cancer cell growth. Additionally, DAHP has been shown to have a protective effect on the liver and kidneys.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using DAHP in lab experiments is its stability. DAHP is stable in various conditions, including high temperatures and acidic or basic environments. Additionally, DAHP is relatively easy to synthesize and purify. However, one of the limitations of using DAHP in lab experiments is its cost. DAHP is a synthetic peptide, and its synthesis and purification can be expensive.
Zukünftige Richtungen
There are several future directions for the study of DAHP. One potential direction is the investigation of its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, DAHP may have potential applications in the field of tissue engineering and regenerative medicine. Further studies are needed to fully understand the mechanism of action of DAHP and its potential therapeutic properties.
Conclusion:
In conclusion, DAHP is a synthetic peptide that has gained significant attention in the field of scientific research due to its potential therapeutic properties. DAHP has been studied for its anti-inflammatory, antioxidant, and anticancer properties, as well as its potential use in wound healing and tissue regeneration. While there are advantages and limitations to using DAHP in lab experiments, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
DAHP is synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a solid support, followed by deprotection of the side chains and cleavage of the peptide from the solid support. The final product is purified through high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
DAHP has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. DAHP has also been studied for its potential use in wound healing and tissue regeneration.
Eigenschaften
CAS-Nummer |
144732-34-3 |
|---|---|
Produktname |
3,7-Diamino-2-hydroxyheptanoyl-leucyl-proline |
Molekularformel |
C18H34N4O5 |
Molekulargewicht |
386.5 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-2-[[(3R)-3,7-diamino-2-hydroxyheptanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C18H34N4O5/c1-11(2)10-13(17(25)22-9-5-7-14(22)18(26)27)21-16(24)15(23)12(20)6-3-4-8-19/h11-15,23H,3-10,19-20H2,1-2H3,(H,21,24)(H,26,27)/t12-,13+,14+,15?/m1/s1 |
InChI-Schlüssel |
YNENOTWYRHCXGS-CXJJLCSMSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)C([C@@H](CCCCN)N)O |
SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)O)NC(=O)C(C(CCCCN)N)O |
Kanonische SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)O)NC(=O)C(C(CCCCN)N)O |
Synonyme |
(2S,3R)-3,7-diamino-2-hydroxyheptanoyl-leucyl-proline 3,7-diamino-2-hydroxyheptanoyl-leucyl-proline DAHHA-Leu-Pro-OH |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-Methyl-2-(6-methylhept-5-en-2-yl)-6-oxo-5-oxatricyclo[6.3.1.04,12]dodecan-9-yl] acetate](/img/structure/B234016.png)


![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(4-methylphenoxy)acetamide](/img/structure/B234037.png)
![(4R,8R,18R,22R,26R)-12,14,30,32-Tetrahydroxy-4,8,18,22,26-pentamethyl-3,7,17,21,25-pentaoxatricyclo[26.4.0.010,15]dotriaconta-1(28),10(15),11,13,29,31-hexaene-2,6,16,20,24-pentone](/img/structure/B234056.png)

![2-fluoro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B234063.png)
![2-(phenylsulfanyl)-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B234071.png)
![2-(2-fluorophenoxy)-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B234073.png)
![3-chloro-N-(2-methyl-5-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)-1-benzothiophene-2-carboxamide](/img/structure/B234088.png)

![N-(2-methyl-5-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)-2-thiophenecarboxamide](/img/structure/B234100.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B234102.png)
![methyl 4-[4-(dimethylamino)-6-methyl-5-[6-methyl-5-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]oxan-2-yl]oxyoxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B234103.png)